molecular formula C21H26N4O7S B4814503 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE

2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE

Cat. No.: B4814503
M. Wt: 478.5 g/mol
InChI Key: FNPTZGNSNHQISW-UHFFFAOYSA-N
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Description

2-{4-[(4-Ethoxyphenyl)sulfonyl]piperazino}-N~1~-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C21H26N4O7S . This compound is characterized by the presence of a piperazine ring substituted with ethoxyphenyl and methoxy-nitrophenyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-ethoxyphenyl)sulfonyl]piperazino}-N~1~-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[540]undec-7-ene) to facilitate the cyclization process

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-ethoxyphenyl)sulfonyl]piperazino}-N~1~-(4-methoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{4-[(4-ethoxyphenyl)sulfonyl]piperazino}-N~1~-(4-methoxy-2-nitrophenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(4-ethoxyphenyl)sulfonyl]piperazino}-N~1~-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as adrenergic receptors . The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to therapeutic effects, particularly in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-ethoxyphenyl)sulfonyl]piperazino}-N~1~-(4-methoxy-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O7S/c1-3-32-16-4-7-18(8-5-16)33(29,30)24-12-10-23(11-13-24)15-21(26)22-19-9-6-17(31-2)14-20(19)25(27)28/h4-9,14H,3,10-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPTZGNSNHQISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
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2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
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2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
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2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
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2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
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2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE

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